molecular formula C14H9NOS B12599891 Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)- CAS No. 874945-93-4

Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)-

Cat. No.: B12599891
CAS No.: 874945-93-4
M. Wt: 239.29 g/mol
InChI Key: GEJKTQGUQWJEAB-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)- is a heterocyclic compound that features a fused ring system combining a benzene ring, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)- typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products:

Scientific Research Applications

Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)- is primarily based on its ability to interact with various molecular targets:

Comparison with Similar Compounds

Uniqueness: Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)- stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets.

Properties

CAS No.

874945-93-4

Molecular Formula

C14H9NOS

Molecular Weight

239.29 g/mol

IUPAC Name

2-pyridin-3-yl-1-benzothiophene-3-carbaldehyde

InChI

InChI=1S/C14H9NOS/c16-9-12-11-5-1-2-6-13(11)17-14(12)10-4-3-7-15-8-10/h1-9H

InChI Key

GEJKTQGUQWJEAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C3=CN=CC=C3)C=O

Origin of Product

United States

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